Cas no 2172436-64-3 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid)
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid
- EN300-1490824
- 2172436-64-3
- 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid
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- Inchi: 1S/C25H28N2O6/c28-22(27-16-25(23(29)30)10-13-32-14-11-25)9-12-26-24(31)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31)(H,27,28)(H,29,30)
- InChI Key: VFBIAHOKONVEHX-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(CNC(CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
Computed Properties
- Exact Mass: 452.19473662g/mol
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 114Ų
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1490824-1.0g |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1490824-50mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 50mg |
$707.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-100mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 100mg |
$741.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-250mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 250mg |
$774.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-500mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 500mg |
$809.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-1000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 1000mg |
$842.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-2500mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 2500mg |
$1650.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-5000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 5000mg |
$2443.0 | 2023-09-28 | ||
| Enamine | EN300-1490824-10000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}oxane-4-carboxylic acid |
2172436-64-3 | 10000mg |
$3622.0 | 2023-09-28 |
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid
Professional Introduction to 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic Acid (CAS No. 2172436-64-3)
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid, with the CAS number 2172436-64-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various therapeutic applications. The presence of a fluoren-9-yl moiety and an amide linkage in its backbone suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery efforts.
The chemical structure of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid is notable for its complexity and the strategic placement of functional groups. The fluoren-9-yl substituent, known for its rigidity and electronic properties, can enhance the binding affinity and selectivity of the compound towards biological receptors. Additionally, the amide group provides a site for further derivatization, allowing chemists to modify the compound's pharmacological properties as needed.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorene derivatives due to their favorable photophysical properties and biological activity. The fluoren-9-yl moiety, in particular, has been extensively studied for its potential applications in fluorescent probes and photoactivatable drugs. The incorporation of this group into 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid not only enhances its structural complexity but also opens up possibilities for applications in areas such as bioimaging and photodynamic therapy.
The carboxylic acid group at the 4-position of the oxane ring provides another important functional handle for chemical modifications. This group can be used to form esters, amides, or other derivatives, enabling the synthesis of a diverse range of analogs with tailored properties. Such modifications are crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and bioavailability.
The amine functionality derived from the (9H-fluoren-9-yl)methoxycarbonyl group is particularly noteworthy. This protecting group not only stabilizes the amine but also allows for controlled release in biological systems. The methoxycarbonyl moiety can be selectively removed under specific conditions, making it an excellent tool for prodrug design. This feature is particularly relevant in scenarios where targeted delivery and controlled release are critical for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid and biological targets. These studies have highlighted the potential of this compound as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, preliminary computational studies suggest that it may interact with enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases.
The synthesis of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and protection-deprotection steps. The use of advanced synthetic techniques such as flow chemistry has shown promise in improving scalability and reproducibility.
In conclusion, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-4-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile scaffold for drug discovery efforts. With ongoing research focusing on its potential applications in therapeutic areas such as oncology and inflammation, this compound is poised to make substantial contributions to the field of biomedicine.
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